6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one
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Overview
Description
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of phenyl and thioether groups in its structure suggests that it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted pyrimidinone with a thioether reagent in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound may be reduced under hydrogenation conditions to modify the phenyl groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-phenyl-2-thiopyrimidin-4(3H)-one: Lacks the 1-phenylethyl group.
2-((1-phenylethyl)thio)pyrimidin-4(3H)-one: Lacks the phenyl group at position 6.
6-phenylpyrimidin-4(3H)-one: Lacks the thioether group.
Uniqueness
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is unique due to the presence of both phenyl and thioether groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGMBPRJTSZZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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